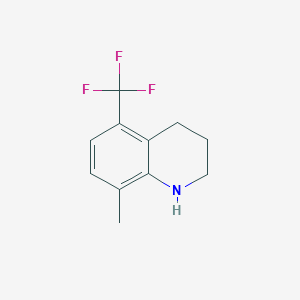
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-5-(trifluoromethyl)quinoline, also known as 8-MeTFMQ, is a quinoline derivative. It has a molecular formula of C11H8F3N and a molecular weight of 211.18 g/mol . This compound has been studied for its potential use in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline consists of a quinoline core with a methyl group attached to the 8th carbon and a trifluoromethyl group attached to the 5th carbon . The exact 3D structure and bond angles would require more specific analysis tools.Physical And Chemical Properties Analysis
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has a molecular formula of C11H8F3N and a molecular weight of 211.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Metal Ion Extraction and Chelation
One of the notable applications of derivatives similar to "8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline" includes their use as chelate extraction reagents. For instance, 8-sulfonamidoquinoline derivatives have been investigated for their potential in solvent extraction of several divalent metal cations using an ionic liquid extraction phase. These derivatives demonstrated superior extractability in an ionic liquid system compared to a chloroform system, highlighting their potential in developing novel extraction reagents for metal cations in ionic liquid extraction systems (Ajioka, Oshima, & Hirayama, 2008).
Fluorination and Pharmacological Selectivity
Further research into tetrahydroquinoline derivatives has revealed that fluorination can significantly impact the pharmacological properties of these compounds. Specifically, the process of beta-fluorination has been shown to balance pKa and steric effects, aiding inthe optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors. This balancing act is crucial for achieving potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), with a focus on maintaining selectivity by reducing affinity for the alpha(2)-adrenoceptor. The concept of the "Goldilocks effect" has been successfully applied here, illustrating the nuanced approach needed to achieve the desired pharmacological activity without compromising specificity (Grunewald et al., 2006).
Fluorescent Sensors and Optical Materials
Derivatives of 8-hydroxyquinoline have been explored for their potential in creating fluorescent sensors and optical materials. For instance, 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been synthesized and shown to possess OFF-ON-OFF type of pH-sensing properties. These compounds demonstrate how the structural configuration, particularly the presence of the trifluoromethyl group, can significantly affect the fluorescence properties and sensing capabilities of these materials (Chen et al., 2011).
Antimicrobial and Antitubercular Activity
Research into trifluoromethylquinoline-based 1,2,3-triazoles has highlighted their potential as potent antimicrobial agents. Synthesis via a click chemistry approach led to compounds that exhibited significant activity against various microbial strains, showcasing the antimicrobial potential of trifluoromethylquinoline derivatives (Garudachari et al., 2014).
Synthesis and Characterization of Complexes
The synthesis and spectroscopic characterization of divalent transition metal complexes with 8-hydroxyquinoline derivatives have been conducted, underlining the versatility of these compounds in forming complexes with metals. Such studies are foundational for understanding the interactions between these organic compounds and metals, potentially leading to applications in catalysis, material science, and as ligands in coordination chemistry (Patel & Patel, 2017).
Propriétés
IUPAC Name |
8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPIBNDHYEMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-((4-ethylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2763375.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2763376.png)

![(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2763379.png)
![4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2763381.png)
![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)
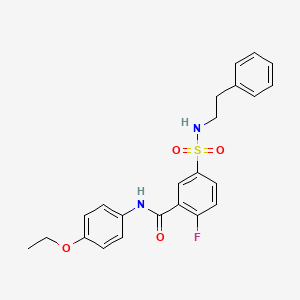
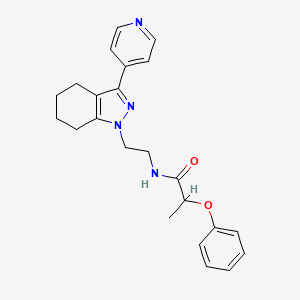
![6-(2,5-difluorobenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2763386.png)
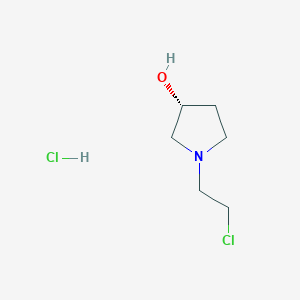
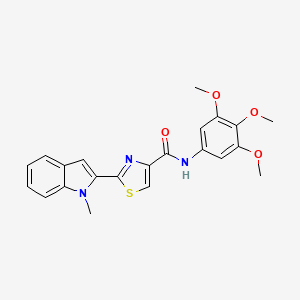
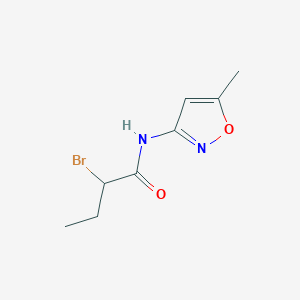

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2763397.png)